molecular formula C4H4ClFN4 B3255356 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine CAS No. 253870-34-7

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine

Cat. No.: B3255356
CAS No.: 253870-34-7
M. Wt: 162.55
InChI Key: NNAMFUWQCOOYHY-UHFFFAOYSA-N
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Description

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of both chlorine and fluorine atoms in the compound enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-(chloromethyl)-1,3,5-triazine with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the choice of fluorinating agents and solvents can be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like acetonitrile (CH₃CN).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazines with various functional groups.

    Oxidation: Formation of triazine oxides or other oxidized derivatives.

    Reduction: Formation of amine derivatives or other reduced forms.

Scientific Research Applications

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the fluorine atom can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(chloromethyl)-1,3,5-triazin-2-amine
  • 4-Chloro-6-(methyl)-1,3,5-triazin-2-amine
  • 4-Chloro-6-(bromomethyl)-1,3,5-triazin-2-amine

Uniqueness

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity, stability, and ability to interact with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClFN4/c5-3-8-2(1-6)9-4(7)10-3/h1H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAMFUWQCOOYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NC(=N1)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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